Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate
Overview
Description
“Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate” appears to be an organic compound. The “Boc” in the name suggests that it contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 3-(3-hydroxyphenyl)propanoic acid derivative with a Boc-protected amine. The exact details would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure would include a phenyl ring (from the 3-hydroxyphenyl part of the name), a propanoate group (a three-carbon chain ending in a carboxylate), and a Boc-protected amine.Chemical Reactions Analysis
As an organic compound, “Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate” could potentially undergo a variety of chemical reactions. The phenyl ring might undergo electrophilic aromatic substitution, the carboxylate could participate in esterification or amidation reactions, and the Boc group could be removed to reveal the amine.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. It’s likely to be a solid at room temperature, and its solubility would depend on the specific solvent.Scientific Research Applications
Synthetic Routes and Derivative Formation
Investigation of Synthetic Routes towards Derivatives of 3‐(Phenylsulfonimidoyl)propanoic Acid : This study describes the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives, including strategies for the imination of the key sulfoxide methyl 3-(penylsulfinyl)propanoate. A successful strategy involved using O-(mesitylsulfonyl)hydroxylamine (MSH) followed by in situ coupling with a N-Boc-protected amino acid, leading to the formation of pseudo-dipeptides exhibiting interesting conformational properties and intramolecular H-bonds (Tye & Skinner, 2002).
Asymmetric Synthesis
Asymmetric Synthesis of Fluorinated l-Tyrosine and Meta-l-Tyrosines : This research presents an asymmetric synthesis of various fluorinated l-tyrosine derivatives, highlighting key steps including the synthesis of the benzyl bromides and the alkylation of the glycine enolate derivative ((S)-Boc-BMI) (Monclus, Masson, & Luxen, 1995).
Applications in Aminopeptidase Inhibitors
Facile Synthesis of (2S,3R)‐3‐Amino‐2‐hydroxy‐4(4′‐hydroxyphenyl) butanoic Acid : The research demonstrates methods for synthesizing optically pure derivatives of (2S,3R)-3-amino-2-hydroxy-4-(4'-hydroxyphenyl)butanoic acid, crucial for synthesizing aminopeptidase inhibitors. This involved a careful reduction of N-Boc-D-tyrosine methyl ester to the aldehyde, further processed to achieve the desired compound (Moon & Huh, 1991).
Enantioselective Synthesis and Biodegradation
Fabrication of Biodegradable Poly(ester-amide)s Based on Tyrosine Natural Amino Acid : A novel diol monomer, N,N′-Bis[2-(methyl-3-(4-hydroxyphenyl)propanoate)]isophthaldiamide, was synthesized from S-tyrosine methyl ester. The study explored the preparation of optically active and potentially biodegradable poly(ester-amide)s, highlighting their good thermal stability, high optical purity, and probable biodegradability in soil, underscoring their potential for medical applications (Abdolmaleki, Mallakpour, Borandeh, & Sabzalian, 2011).
Safety And Hazards
Without specific information, it’s hard to say what the safety and hazards of this compound might be. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies might focus on its pharmacological properties. If it’s a synthetic intermediate, research might focus on improving the synthesis or finding new reactions it can participate in.
properties
IUPAC Name |
methyl 3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(18)20-4)10-6-5-7-11(17)8-10/h5-8,12,17H,9H2,1-4H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTYKJJOKXHQAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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